N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound featuring a benzoxazole moiety, a phenyl ring, and a triazine core substituted with pyrrolidine groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The triazine core can be synthesized via nucleophilic substitution reactions involving cyanuric chloride and pyrrolidine. The final step involves coupling the benzoxazole derivative with the triazine core under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine core, where pyrrolidine groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted triazine derivatives .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: Similar structure but with a benzothiazole moiety instead of benzoxazole.
N-[4-(1,3-benzimidazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: Contains a benzimidazole ring instead of benzoxazole.
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(morpholin-1-yl)-1,3,5-triazin-2-amine: Features morpholine groups instead of pyrrolidine.
Uniqueness
The uniqueness of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25N7O |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H25N7O/c1-2-8-20-19(7-1)26-21(32-20)17-9-11-18(12-10-17)25-22-27-23(30-13-3-4-14-30)29-24(28-22)31-15-5-6-16-31/h1-2,7-12H,3-6,13-16H2,(H,25,27,28,29) |
InChI Key |
HCSCANKAWCVRTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)N6CCCC6 |
Origin of Product |
United States |
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